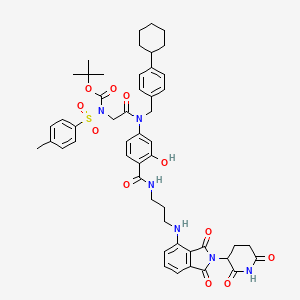
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide is a derivative of Pomalidomide, a thalidomide analogue known for its potent immunomodulatory and antineoplastic properties. This compound is primarily used in scientific research and has shown significant potential in the treatment of multiple myeloma and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide typically involves the reaction of Pomalidomide with 3-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating multiple myeloma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by modulating the activity of transcription factors and signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: The parent compound, known for its immunomodulatory and antineoplastic properties.
Thalidomide: An earlier analogue with similar therapeutic effects but with a different safety profile.
Lenalidomide: Another thalidomide derivative with enhanced potency and reduced side effects.
Uniqueness
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide stands out due to its unique chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its enhanced potency compared to other analogues make it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C50H56N6O11S |
|---|---|
Molecular Weight |
949.1 g/mol |
IUPAC Name |
tert-butyl N-[2-[N-[(4-cyclohexylphenyl)methyl]-4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C50H56N6O11S/c1-31-14-21-36(22-15-31)68(65,66)55(49(64)67-50(2,3)4)30-43(59)54(29-32-16-18-34(19-17-32)33-10-6-5-7-11-33)35-20-23-37(41(57)28-35)45(60)52-27-9-26-51-39-13-8-12-38-44(39)48(63)56(47(38)62)40-24-25-42(58)53-46(40)61/h8,12-23,28,33,40,51,57H,5-7,9-11,24-27,29-30H2,1-4H3,(H,52,60)(H,53,58,61) |
InChI Key |
RBCMFHJUERZQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
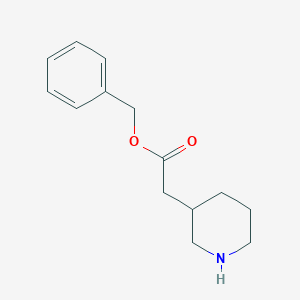

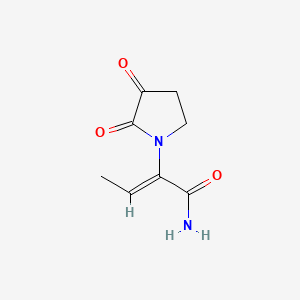
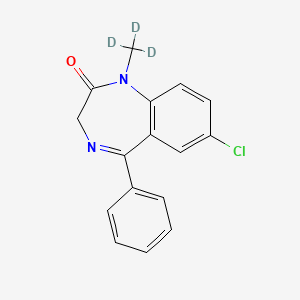
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
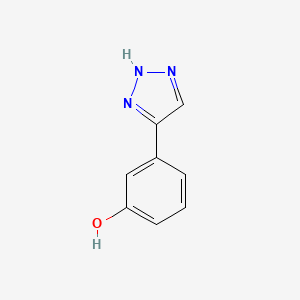

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

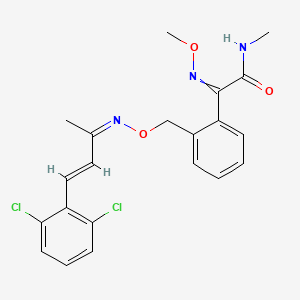
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
